molecular formula C8H18OS B14553114 Propane, 2-ethoxy-1-(propylthio)- CAS No. 62162-22-5

Propane, 2-ethoxy-1-(propylthio)-

Cat. No.: B14553114
CAS No.: 62162-22-5
M. Wt: 162.30 g/mol
InChI Key: IFYHABIHPCOXJB-UHFFFAOYSA-N
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Description

The compound "Propane, 2-ethoxy-1-(propylthio)-" (hypothetical structure based on nomenclature) is an organosulfur compound containing both ethoxy (C₂H₅O-) and propylthio (C₃H₇S-) functional groups. While direct structural data for this specific compound is absent in the provided evidence, its properties can be inferred from structurally related compounds.

Properties

CAS No.

62162-22-5

Molecular Formula

C8H18OS

Molecular Weight

162.30 g/mol

IUPAC Name

2-ethoxy-1-propylsulfanylpropane

InChI

InChI=1S/C8H18OS/c1-4-6-10-7-8(3)9-5-2/h8H,4-7H2,1-3H3

InChI Key

IFYHABIHPCOXJB-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane, 2-ethoxy-1-(propylthio)- can be achieved through several methods. One common approach involves the reaction of 2-bromo-1-(propylthio)propane with sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the ethoxy group.

Industrial Production Methods

In an industrial setting, the production of Propane, 2-ethoxy-1-(propylthio)- may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials, such as 2-bromo-1-(propylthio)propane and sodium ethoxide, are fed into the reactor, and the product is continuously removed to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Propane, 2-ethoxy-1-(propylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioether group to a sulfide.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

Propane, 2-ethoxy-1-(propylthio)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Propane, 2-ethoxy-1-(propylthio)- involves its interaction with various molecular targets. The ethoxy and propylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding to proteins and other biomolecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analogues

a) Ethyl Propyl Ether (Propane, 1-ethoxy-)
  • Formula : C₅H₁₂O
  • Molecular Weight : 88.15 g/mol
  • CAS : 628-32-0
  • Key Differences : Contains only an ethoxy group, lacking the propylthio substituent.
  • Properties : Lower molecular weight, higher volatility, and typical ether reactivity (e.g., peroxide formation). Used as a solvent or intermediate in organic synthesis.
b) Propane, 2-methyl-1-(propylthio)- (Isobutyl Propyl Sulfide)
  • Formula : C₇H₁₆S
  • Molecular Weight : 132.27 g/mol
  • CAS : 1741-84-0
c) 1-Hexene, 4-(propylthio)-
  • CAS : 62162-21-4
  • Applications : Industrial solvent and organic synthesis reagent. Demonstrates the utility of propylthio groups in enhancing solubility and reactivity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Boiling Point (°C, estimated)
Propane, 2-ethoxy-1-(propylthio)-* C₇H₁₆OS 148.27 Ethoxy, Propylthio ~160–180
Ethyl Propyl Ether C₅H₁₂O 88.15 Ethoxy 63–65
Isobutyl Propyl Sulfide C₇H₁₆S 132.27 Propylthio ~170–190

*Hypothetical values based on analogous compounds.

Reactivity and Stability

  • Ether-Thioether Hybrid : The combination of ethoxy and propylthio groups may confer unique reactivity, such as susceptibility to acid-catalyzed cleavage (ether) and oxidation to sulfoxides (thioether). This dual functionality could enable applications in dual-functional catalysts or prodrugs .
  • Stability Comparison : Pure ethers (e.g., ethyl propyl ether) are prone to peroxide formation, while thioethers (e.g., isobutyl propyl sulfide) are more stable under oxidative conditions .

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